molecular formula C25H33N3O3S2 B12193288 3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide

3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide

Cat. No.: B12193288
M. Wt: 487.7 g/mol
InChI Key: QRCORGCOCLHBAR-UHFFFAOYSA-N
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Description

3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide is a complex organic compound with a unique structure that includes a thiazole ring, a sulfonamide group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide lies in its specific substituents and the combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C25H33N3O3S2

Molecular Weight

487.7 g/mol

IUPAC Name

3-[3-(3-methoxypropyl)-2-phenylimino-1,3-thiazol-4-yl]-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C25H33N3O3S2/c1-4-15-27(16-5-2)33(29,30)23-14-9-11-21(19-23)24-20-32-25(28(24)17-10-18-31-3)26-22-12-7-6-8-13-22/h6-9,11-14,19-20H,4-5,10,15-18H2,1-3H3

InChI Key

QRCORGCOCLHBAR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=NC3=CC=CC=C3)N2CCCOC

Origin of Product

United States

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